![molecular formula C13H18FNO2 B2581593 Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate CAS No. 1153450-62-4](/img/structure/B2581593.png)

Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

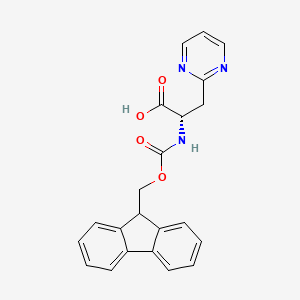

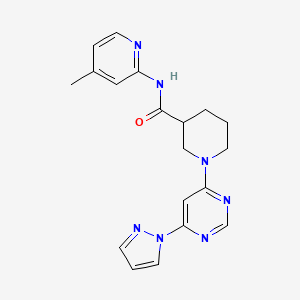

“Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate” is a chemical compound with the molecular formula C13H18FNO2 . It has a molecular weight of 239.29 .

Molecular Structure Analysis

The molecular structure of “Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate” consists of 13 carbon atoms, 18 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 fluorine atom .Physical And Chemical Properties Analysis

“Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate” has a molecular weight of 239.29 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique

Branched Chain Aldehydes in Food Flavors

Branched aldehydes, such as 2-methyl propanal and 3-methyl butanal, play a significant role as flavor compounds in food products. These compounds, including Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate, are produced and degraded from amino acids and have applications in both fermented and non-fermented food products. Understanding the metabolic pathways for the formation of these aldehydes is essential for controlling their levels in foods to achieve desired flavors (Smit, Engels, & Smit, 2009).

Biodiesel Combustion and Kinetic Modeling

Research in the field of biodiesel combustion has explored the use of methyl butanoate as a surrogate for biodiesel molecules to aid in the development of clean and efficient combustors that utilize alternative fuels. Kinetic modeling of methyl butanoate combustion has provided insights into the effects of molecular structure on combustion processes, which is relevant for understanding and improving the combustion characteristics of biodiesel and its components (Lai, Lin, & Violi, 2011).

Microbial Degradation of Fuel Oxygenates

The environmental fate of fuel oxygenates such as ethyl tert-butyl ether (ETBE) involves their biodegradation in soil and groundwater. Microorganisms capable of degrading ETBE aerobically have been identified, and the understanding of ETBE degradation pathways is crucial for assessing its environmental impact and for developing strategies to mitigate pollution from fuel oxygenates (Thornton et al., 2020).

Sorption of Phenoxy Herbicides

The sorption behaviors of 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides to soil, organic matter, and minerals have been reviewed, indicating the influence of soil properties and environmental conditions on the fate of these herbicides in aquatic environments. This research has implications for understanding the environmental behavior of similar compounds, including Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate (Werner, Garratt, & Pigott, 2012).

Parabens in Aquatic Environments

While not directly related to "Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate," the review on the occurrence, fate, and behavior of parabens in aquatic environments provides a framework for understanding the environmental impact of various organic compounds, including potential endocrine-disrupting effects and their persistence in water and sediments (Haman et al., 2015).

Propriétés

IUPAC Name |

methyl 3-[2-(4-fluorophenyl)ethylamino]butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO2/c1-10(9-13(16)17-2)15-8-7-11-3-5-12(14)6-4-11/h3-6,10,15H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXDBWMXNIJZEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)NCCC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]indoline](/img/structure/B2581512.png)

![N-(benzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide](/img/structure/B2581513.png)

![benzyl 2-(8-(furan-2-ylmethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2581515.png)

![2-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2581519.png)

![3,4-dimethoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2581522.png)

![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2581523.png)

![Ethyl 3-(4-fluorophenyl)-5-[[2-(4-methoxyphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2581531.png)